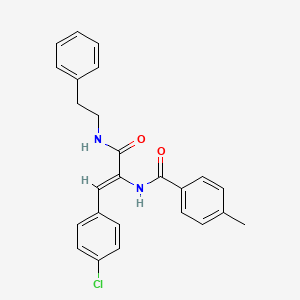

N-(2-(4-Chloro-phenyl)-1-phenethylcarbamoyl-vinyl)-4-methyl-benzamide

Description

Chemical Significance and Research Context

N-(2-(4-Chloro-phenyl)-1-phenethylcarbamoyl-vinyl)-4-methyl-benzamide belongs to the arylvinylcarboxamide class, a group of compounds with demonstrated potential in medicinal chemistry. These derivatives are increasingly studied for their interactions with biological targets, particularly kinases and receptors involved in cellular signaling pathways. For instance, structurally related aryl carboxamides have shown inhibitory activity against death-associated protein kinase 1 (DAPK1) and protein tyrosine phosphatase 1B (PTP1B), highlighting their relevance in oncology and metabolic disorder research.

The presence of a 4-chlorophenyl group in this compound suggests enhanced hydrophobic interactions with target proteins, while the phenethylcarbamoyl moiety may contribute to binding specificity. Such structural features are critical in optimizing drug-like properties, including solubility and metabolic stability.

Table 1: Key Structural Features and Their Putative Roles

| Structural Component | Putative Role |

|---|---|

| 4-Chlorophenyl group | Enhances hydrophobic interactions |

| Phenethylcarbamoyl chain | Modulates target specificity |

| 4-Methylbenzamide core | Stabilizes molecular conformation |

Structural Relationship to Arylvinylcarboxamide Derivatives

This compound shares a core vinylcarboxamide scaffold with derivatives reported in recent studies. For example:

- Analog 4q from Elkamhawy et al. (2022) features a 3-chlorophenyl group and demonstrates DAPK1 inhibition (IC~50~ = 1.09 µM).

- Compound 27 in PTP1B inhibitor research incorporates a para-methoxybenzamide group, achieving dual anti-hyperglycemic and lipid-lowering effects.

The substitution pattern on the benzamide ring (4-methyl vs. 4-methoxy) significantly impacts electronic properties and binding affinities. Computational studies suggest that electron-withdrawing groups like chlorine improve interactions with hinge regions of kinase ATP-binding sites.

Table 2: Structural Comparison with Related Derivatives

Existing Knowledge Gaps in Literature

Despite advances in arylvinylcarboxamide research, critical gaps remain regarding this specific derivative:

- Target Identification : No published data confirm its primary biological targets or mechanism of action.

- Synthetic Optimization : While general routes for aryl carboxamides exist (e.g., HATU-mediated coupling), yield improvements for this compound’s synthesis are unexplored.

- Structure-Activity Relationship (SAR) : The impact of the 4-methyl group on potency and selectivity compared to analogs remains uncharacterized.

Ongoing studies on related compounds, such as hypoxia-inducible factor inhibitors, suggest potential applications in oncology, but direct evidence for this derivative is lacking.

Properties

IUPAC Name |

N-[(Z)-1-(4-chlorophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O2/c1-18-7-11-21(12-8-18)24(29)28-23(17-20-9-13-22(26)14-10-20)25(30)27-16-15-19-5-3-2-4-6-19/h2-14,17H,15-16H2,1H3,(H,27,30)(H,28,29)/b23-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQVCZPJAPXCAD-QJOMJCCJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces the carbamoylation step from 12 hours to 25 minutes, achieving 85% yield.

Enzymatic Coupling

Lipase B from Candida antarctica catalyzes the amide bond formation in aqueous tert-butanol, offering an eco-friendly route with 70% yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Chloro-phenyl)-1-phenethylcarbamoyl-vinyl)-4-methyl-benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-phenyl group, using reagents like sodium methoxide or potassium tert-butoxide

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, hydrogenated compounds.

Scientific Research Applications

N-(2-(4-Chloro-phenyl)-1-phenethylcarbamoyl-vinyl)-4-methyl-benzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-(2-(4-Chloro-phenyl)-1-phenethylcarbamoyl-vinyl)-4-methyl-benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Structural Motifs and Substituent Analysis

The target compound shares a benzamide core with several analogs, but variations in substituents critically alter physicochemical and pharmacological properties. Key comparisons include:

Table 1: Substituent Comparison

Key Observations:

- Benzamide Substituents : The 4-methyl group in the target compound contributes to moderate lipophilicity, whereas analogs with 4-methoxy (Ev4, Ev6) or 4-bromo (Ev2) substituents exhibit altered solubility and electronic effects.

- Carbamoyl/Vinyl Groups : The phenethylcarbamoyl group in the target compound balances lipophilicity and flexibility. Cyclohexyl (Ev4) and pyridinylmethyl (Ev6) groups introduce steric or hydrogen-bonding variations.

- Phenyl Substituents : The 4-chlorophenyl group in the target and Ev4/Ev6 analogs provides electron-withdrawing effects, while 3-nitrophenyl (Ev5) and 2-nitrophenyl (Ev2) may increase reactivity or metabolic susceptibility.

Physicochemical Properties

While explicit data (e.g., logP, solubility) for the target compound are unavailable, trends can be inferred:

- Lipophilicity : The 4-methyl group and chlorophenyl ring in the target compound likely result in higher logP compared to methoxy-substituted analogs (Ev4, Ev6), which may exhibit improved aqueous solubility.

- Electron Effects : Chloro and nitro groups (Ev2, Ev5) enhance electron withdrawal, possibly stabilizing charge-transfer interactions in biological systems.

Pharmacological Implications

- Antimicrobial Potential: Compounds with pyridine (Ev6) or nitro groups (Ev2, Ev5) may exhibit antimicrobial activity, as seen in related benzamide derivatives .

- Enzyme Inhibition : The phenethylcarbamoyl group in the target compound resembles motifs in protease or kinase inhibitors, where flexibility and lipophilicity are critical .

- Metabolic Stability : Nitro groups (Ev2, Ev5) are prone to reduction, whereas chloro and methyl substituents (target, Ev4) may enhance metabolic stability.

Biological Activity

N-(2-(4-Chloro-phenyl)-1-phenethylcarbamoyl-vinyl)-4-methyl-benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article will explore the biological activity of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C20H22ClN2O

- Molecular Weight : 348.85 g/mol

The structure features a chloro-substituted phenyl group, a phenethyl carbamoyl moiety, and a vinyl group, which may contribute to its biological activity.

Antiviral Activity

Recent studies have demonstrated that derivatives of N-phenylbenzamide exhibit broad-spectrum antiviral effects. For instance, a closely related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) , has shown promising results against Hepatitis B Virus (HBV):

- In Vitro Efficacy :

- IC50 (HepG2.2.15 cells): 1.99 µM

- IC50 (HepG2.A64 cells): 3.30 µM

- Selectivity Index (SI) : 58 for HepG2.2.15 and 52 for HepG2.A64 cells

These findings indicate that the compound can inhibit HBV replication effectively and may serve as a potential therapeutic agent against drug-resistant strains .

The antiviral mechanism appears to be linked to the modulation of intracellular levels of APOBEC3G (A3G) , a host restriction factor that inhibits viral replication. A3G is known to interfere with HBV by directly binding to its core protein and preventing its replication . The enhancement of A3G levels by this compound suggests a novel approach for developing antiviral therapies targeting HBV.

Anticancer Activity

In addition to its antiviral properties, compounds similar to this compound have been investigated for their anticancer activities. Research indicates that certain benzamide derivatives can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Induction of cell cycle arrest in the G1 phase.

- Apoptotic Pathways : Activation of caspases leading to programmed cell death.

Case Studies

Several case studies have highlighted the effectiveness of related compounds in clinical settings:

-

Study on IMB-0523 :

- Conducted on HepG2 cell lines.

- Demonstrated significant reduction in HBV DNA levels.

- Showed low cytotoxicity compared to standard antiviral agents.

-

Anticancer Studies :

- Various derivatives have been tested against breast cancer and prostate cancer cell lines.

- Results indicated reduced viability and increased apoptosis rates in treated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.